1-Cyano-2,2-dimethylpropyl acetate
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Overview
Description
1-Cyano-2,2-dimethylpropyl acetate is an organic compound with the molecular formula C8H13NO2. It is a derivative of acetic acid and is characterized by the presence of a cyano group and a dimethylpropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyano-2,2-dimethylpropyl acetate can be synthesized through several methods. One common approach involves the reaction of hydrocyanic acid with acrolein in the presence of a catalyst to form acrolein cyanohydrin. This intermediate is then esterified with an esterifying agent, such as acetic anhydride, in the presence of a catalyst like N,N-dimethylaminopyridine carboxylate .
Industrial Production Methods
In industrial settings, the production of this compound typically involves a two-step process. The first step is the reaction of hydrocyanic acid with acrolein to produce acrolein cyanohydrin. The second step involves the esterification of acrolein cyanohydrin with acetic anhydride to yield the final product. This method is efficient and can achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-Cyano-2,2-dimethylpropyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters or other derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyano-2,2-dimethylpropyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyano-2,2-dimethylpropyl acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis. These interactions can lead to the formation of various products, depending on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Similar Compounds
1-Cyano-2-methylenecyclopropane: This compound has a similar cyano group but differs in its cyclopropane structure.
Cyanoacrylate: Known for its use in adhesives, cyanoacrylate shares the cyano group but has different reactivity and applications.
Uniqueness
1-Cyano-2,2-dimethylpropyl acetate is unique due to its combination of a cyano group and a dimethylpropyl group, which imparts distinct reactivity and properties. This makes it valuable in various synthetic and industrial applications.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1-cyano-2,2-dimethylpropyl) acetate |
InChI |
InChI=1S/C8H13NO2/c1-6(10)11-7(5-9)8(2,3)4/h7H,1-4H3 |
InChI Key |
GMXVZILJXCSLTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C#N)C(C)(C)C |
Origin of Product |
United States |
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